molecular formula C9H19BO B14085046 2-Hexyl-1,2-oxaborolane CAS No. 10173-40-7

2-Hexyl-1,2-oxaborolane

Cat. No.: B14085046
CAS No.: 10173-40-7
M. Wt: 154.06 g/mol
InChI Key: MMVNNFFYDXDWML-UHFFFAOYSA-N
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Description

2-Hexyl-1,2-oxaborolane is an organoboron compound with the molecular formula C9H19BO It is a member of the oxaborolane family, characterized by a boron atom integrated into a five-membered ring structure

Preparation Methods

The synthesis of 2-Hexyl-1,2-oxaborolane can be achieved through several methods. One common approach involves the reaction of hexyl alcohol with boron trihalides, such as boron trichloride, under controlled conditions. The reaction typically proceeds as follows:

C6H13OH+BCl3C6H13BCl2+HCl\text{C}_6\text{H}_{13}\text{OH} + \text{BCl}_3 \rightarrow \text{C}_6\text{H}_{13}\text{BCl}_2 + \text{HCl} C6​H13​OH+BCl3​→C6​H13​BCl2​+HCl

The resulting intermediate is then treated with a base, such as sodium hydroxide, to form this compound:

C6H13BCl2+NaOHC6H13BO+NaCl+H2O\text{C}_6\text{H}_{13}\text{BCl}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_{13}\text{BO} + \text{NaCl} + \text{H}_2\text{O} C6​H13​BCl2​+NaOH→C6​H13​BO+NaCl+H2​O

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Hexyl-1,2-oxaborolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert it into borohydrides.

    Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hexyl-1,2-oxaborolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in the design of boron-based pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism by which 2-Hexyl-1,2-oxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Hexyl-1,2-oxaborolane can be compared with other oxaborolanes, such as 2-methyl-1,2-oxaborolane and 2-ethyl-1,2-oxaborolane. These compounds share a similar ring structure but differ in the alkyl group attached to the boron atom. The uniqueness of this compound lies in its hexyl group, which imparts distinct chemical properties and reactivity.

Similar compounds include:

  • 2-Methyl-1,2-oxaborolane
  • 2-Ethyl-1,2-oxaborolane
  • 2-Propyl-1,2-oxaborolane

Properties

CAS No.

10173-40-7

Molecular Formula

C9H19BO

Molecular Weight

154.06 g/mol

IUPAC Name

2-hexyloxaborolane

InChI

InChI=1S/C9H19BO/c1-2-3-4-5-7-10-8-6-9-11-10/h2-9H2,1H3

InChI Key

MMVNNFFYDXDWML-UHFFFAOYSA-N

Canonical SMILES

B1(CCCO1)CCCCCC

Origin of Product

United States

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